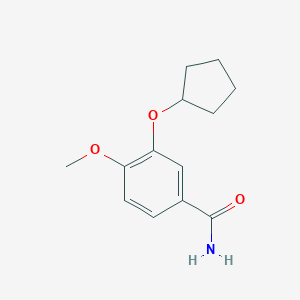









|
REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10]([NH2:12])=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.CC(C)([O-])C.[K+].[Cl:24][C:25]1[CH:26]=[N:27][CH:28]=[C:29]([Cl:32])[C:30]=1Cl>C1(C)C=CC=CC=1>[Cl:24][C:25]1[CH:26]=[N:27][CH:28]=[C:29]([Cl:32])[C:30]=1[NH:12][C:10](=[O:11])[C:9]1[CH:13]=[CH:14][C:15]([O:16][CH3:17])=[C:7]([O:6][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)[CH:8]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)N)C=CC1OC
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC=C(C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
that is prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours and 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further period of 7 hours
|
|
Duration
|
7 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
FILTRATION
|
|
Details
|
is then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting residue is extracted with aqueous sodium hydroxide solution (2 M)
|
|
Type
|
FILTRATION
|
|
Details
|
the solid which separates is collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NC=C(C1NC(C1=CC(=C(C=C1)OC)OC1CCCC1)=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.09 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |